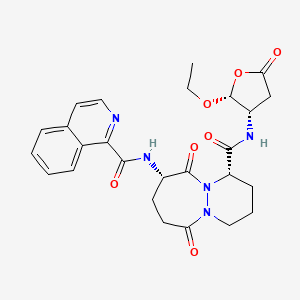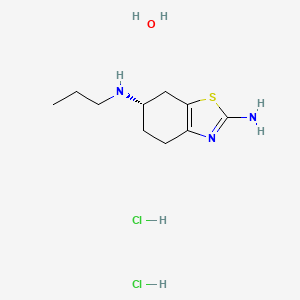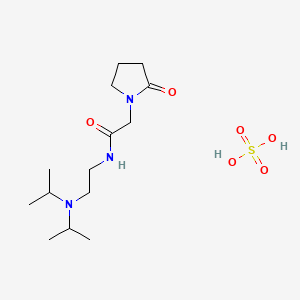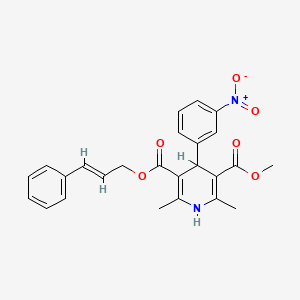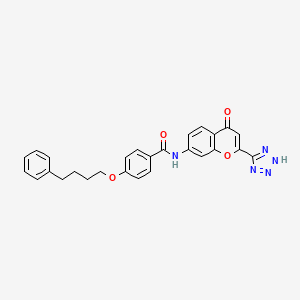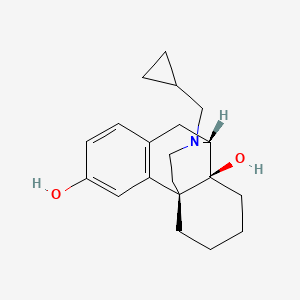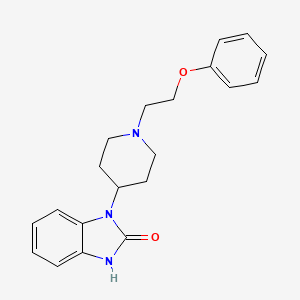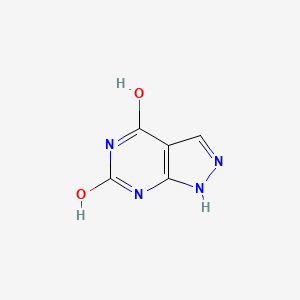
Dimethylolurea
Übersicht
Beschreibung
Dimethylolurea (DMU) is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . DMU is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . In the textile processing industry, DMU is used as an intermediate for the production of formaldehyde-free easy-care finishing agents for textiles .
Synthesis Analysis
The reaction of urea with formaldehyde results in the synthesis of methylol urea via a methylation reaction . One mole of urea reacts with two moles of formaldehyde to produce DMU . The production of DMU is through the condensation of formaldehyde with ethylene urea .Molecular Structure Analysis
The molecular formula of DMU is C3H8N2O3 . The molecular weight is 120.11 . The InChI key is QUBQYFYWUJJAAK-UHFFFAOYSA-N .Chemical Reactions Analysis
DMU is susceptible to polymerization through subsequent condensation reactions that form a polycondensate . The loss of water during the condensation reaction leads to the formation of unstable methylene–ether (–CH2–O–CH2–) bridges from which formaldehyde is eliminated when methylene–ether bridges are rearranged to form methylene (–CH2–) bridges .Physical And Chemical Properties Analysis
DMU is a white crystal powder . It has a density of 1.34 , a melting point of 125°C (dec.) (lit.) , a boiling point of 224.08°C (rough estimate) , and a solubility of 150 g/L . The vapor pressure is 2.39E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Thermogravimetric Analysis (TGA)
Dimethylolurea (DMU) has been investigated using thermogravimetric analysis coupled with mass spectroscopy (TG-MS) for evolved gas analysis. This application is crucial in understanding the stability of DMU to polycondensation and its mechanism .
Polymer Chemistry
In polymer chemistry, DMU is involved in the formation of methyleneurea intermediates through a base-catalyzed E1cb mechanism. This process is significant for creating polymers with specific properties and applications .
Agriculture - Slow-Release Nitrogen Source
DMU serves as a novel slow-release nitrogen source for crops like maize and wheat. Studies have shown that it can promote crop yield, agronomic characteristics, and nitrogen use efficiency (NUE) beyond traditional urea applications .
Wirkmechanismus
Target of Action
Dimethylolurea, also known as 1,3-Bis(hydroxymethyl)urea, primarily targets cellulose-based materials . The compound interacts with the hydroxyl groups present in long cellulose chains, which are a fundamental component of cotton fabrics .
Mode of Action
The mode of action of Dimethylolurea involves the formation of covalent bonds with two free hydroxyl groups in the cellulose chains . As a result, Dimethylolurea effectively inhibits the formation of hydrogen bonding between the chains, which is the primary cause of wrinkling in fabrics .
Biochemical Pathways
The biochemical pathways affected by Dimethylolurea are primarily related to the treatment of cellulose-based materials . By bonding with the hydroxyl groups in cellulose chains, Dimethylolurea disrupts the normal hydrogen bonding pathways that lead to wrinkle formation . This alteration in the biochemical pathways results in the production of permanently wrinkle-resistant fabrics .
Result of Action
The primary result of Dimethylolurea’s action is the production of wrinkle-resistant fabrics . By preventing the formation of hydrogen bonds between cellulose chains, Dimethylolurea allows fabrics to maintain their shape and resist wrinkling even when subjected to stress, such as heat or pressure .
Action Environment
The action of Dimethylolurea is influenced by various environmental factors. For instance, the efficacy of the compound in producing wrinkle-resistant fabrics can be affected by the specific conditions under which it is applied, such as the temperature and pressure of the industrial process . Additionally, the stability of Dimethylolurea may be influenced by factors such as the presence of other chemicals in the industrial environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(hydroxymethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBQYFYWUJJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28301-26-0 | |
| Record name | Urea, N,N′-bis(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28301-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6025141 | |
| Record name | 1,3-Dimethylolurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.00000399 [mmHg] | |
| Record name | Dimethylol urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1347 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylolurea | |
CAS RN |
140-95-4 | |
| Record name | Dimethylolurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymethurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylolurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethylolurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETHUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68H97CAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethylolurea?
A1: Dimethylolurea has the molecular formula C3H8N2O3 and a molecular weight of 120.11 g/mol.
Q2: What spectroscopic data are available to characterize dimethylolurea?
A2: Researchers frequently employ various spectroscopic techniques to characterize DMU. These include Fourier transform infrared spectroscopy (FTIR) [, ], nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 15N NMR) [, , , , , ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide valuable information about the functional groups, chemical structure, and bonding environments within the DMU molecule.
Q3: How is dimethylolurea synthesized?
A3: DMU is synthesized through the reaction of urea with formaldehyde under alkaline conditions [, , ]. The reaction proceeds through a series of equilibrium steps, ultimately leading to the formation of DMU.
Q4: Is the formation of dimethylolurea an equilibrium reaction?
A4: Yes, the reaction between formaldehyde and monomethylurea to form dimethylolurea reaches an equilibrium that can be approached from both directions. Interestingly, this equilibrium is independent of the pH of the solution [].
Q5: How does the pH affect the formation and decomposition of dimethylolurea?
A5: While the equilibrium of DMU formation is pH-independent, both the formation and decomposition reactions are catalyzed by both hydrogen and hydroxyl ions [, ]. The reaction rates are directly proportional to the concentrations of these ions. The buffer concentration also influences the reaction velocity.
Q6: What is the mechanism of dimethylolurea formation?
A6: The formation of dimethylolurea from formaldehyde and monomethylolurea is a bimolecular reaction. Conversely, its decomposition is monomolecular []. Recent theoretical studies suggest that under base-catalyzed conditions, the formation of a methyleneurea intermediate (–HN–CO–N=CH2) plays a crucial role in the condensation reactions of DMU, leading to the formation of methylene linkages, ether linkages, and uron [].
Q7: Can trimethylolurea or tetramethylolurea be formed?
A7: While trimethylolurea has been successfully isolated and identified [], the formation of tetramethylolurea has not been observed in studies [].
Q8: What are the main applications of dimethylolurea?
A8: DMU is primarily used as a precursor in the production of urea-formaldehyde (UF) resins [, ]. These resins find widespread applications in adhesives, coatings, wood-based panels, and slow-release fertilizers [, , , , ].
Q9: How does the structure of dimethylolurea polymers vary depending on the reaction conditions?
A9: Polycondensation of DMU can lead to different polymer structures depending on the reaction conditions. Gel-like polymers, characterized by dimethylene ether linkages, are formed under certain conditions, while film-forming polymers, characterized by diaminomethylene structures, are formed under different conditions []. These structural variations influence the properties and applications of the resulting UF resins.
Q10: Can dimethylolurea be used to modify the properties of materials?
A10: Yes, DMU can be used to modify the properties of various materials. For example, it has been used to modify polysulfone ultrafiltration hollow fibers, leading to improved surface properties []. DMU is also employed to crosslink sericin, a silk protein, to create biopolymer films with enhanced water resistance, tensile strength, and elongation ability [, ].
Q11: How does dimethylolurea contribute to the properties of slow-release fertilizers?
A11: DMU-based slow-release fertilizers gradually release nitrogen, improving nitrogen use efficiency and reducing nitrogen leaching compared to conventional urea fertilizers []. This slow-release characteristic is attributed to the gradual hydrolysis of DMU in the soil, providing a sustained nitrogen supply to plants.
Q12: What analytical techniques are used to study dimethylolurea and its reactions?
A12: Researchers utilize a variety of analytical techniques to study DMU. These include:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) [] and thin-layer chromatography (TLC) [, ] are commonly employed to separate and quantify DMU and related compounds in reaction mixtures.
- Spectroscopic methods: FTIR [, , , ], NMR (1H NMR, 13C NMR, and 15N NMR) [, , , , , ], and XPS [, ] provide structural information and enable the identification of reaction products.
- Thermal analysis: Differential scanning calorimetry (DSC) [, ] and thermogravimetric analysis (TGA) [, ] provide insights into the thermal behavior of DMU and its polymers.
Q13: How can the concentration of dimethylolurea be determined during a reaction?
A13: Several methods can be used to determine the concentration of DMU during a reaction:
- Thin-layer chromatography (TLC): This technique, coupled with quantitative analysis, allows for the separation and quantification of DMU and related compounds in reaction mixtures [].
- Infrared (IR) spectroscopy: Specific IR absorption bands can be used to quantitatively determine the concentrations of mono- and dimethylolurea in initial condensation reactions [].
Q14: What are the environmental concerns associated with dimethylolurea and urea-formaldehyde resins?
A14: While DMU itself has limited toxicity, the production and use of UF resins raise some environmental concerns. These include:
- Formaldehyde emissions: UF resins can release formaldehyde, a volatile organic compound (VOC) with known health concerns [, ].
- Waste disposal: The disposal of UF resin-containing products can contribute to landfill waste [].
Q15: What efforts are being made to address the environmental impact of dimethylolurea and UF resins?
A15: Researchers and industry professionals are exploring several approaches to mitigate the environmental footprint of DMU and UF resins:
- Developing low-formaldehyde emitting resins: Research is focused on developing UF resins with reduced formaldehyde emissions, ensuring safer indoor air quality [].
- Exploring bio-based alternatives: There is growing interest in using bio-based alternatives to replace formaldehyde in resin synthesis, promoting sustainability [].
- Improving waste management: Strategies for recycling and reusing UF resin-containing products are being developed to reduce waste and promote a circular economy [].
Q16: What are some areas of ongoing research related to dimethylolurea?
A16: Research on DMU continues to advance our understanding of its properties and applications. Some active areas of research include:
- Developing novel sustainable UF resin formulations: Researchers are actively exploring new formulations using bio-based materials and renewable resources to minimize the environmental impact of UF resins [].
- Optimizing DMU-based slow-release fertilizers: Ongoing studies are aimed at further improving the efficiency, cost-effectiveness, and environmental friendliness of DMU-based slow-release fertilizers [].
- Exploring new applications for DMU-modified materials: Scientists are continuously investigating the potential of DMU-modified materials, such as biopolymer films, in various fields, including packaging, biomedical applications, and textiles [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





